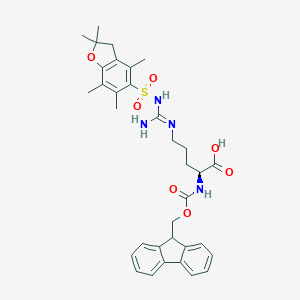

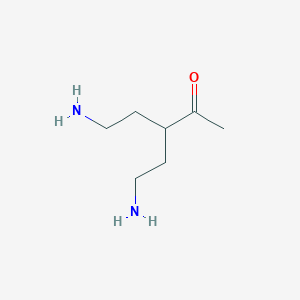

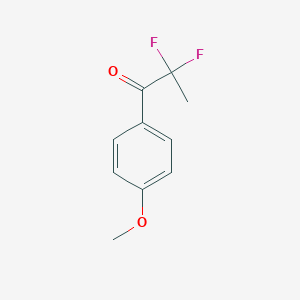

![molecular formula C13H18N2O4 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3](/img/structure/B136169.png)

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enantioselective Synthesis Analysis

The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is not directly reported in the provided papers. However, a related synthesis process is described for a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step in this synthesis is an iodolactamization, which is part of a sequence that was optimized to a single-pot transformation for increased efficiency .

Molecular Structure Analysis

While the exact molecular structure of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is not discussed, the structure of related compounds such as benzyl N-nitrosocarbamates with various functionalities is reported. These compounds were synthesized and characterized, indicating the potential for designing photolabile structures for controlled release applications .

Chemical Reactions Analysis

The papers provided do not detail reactions specifically involving benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate. However, they do discuss reactions of similar compounds. For instance, the oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives to synthesize benzo[a]carbazoles is described, which involves a CuBr2-promoted transformation . Additionally, the N-acyl-Pictet–Spengler reaction is used for the synthesis of 1-benzyltetrahydroisoquinolines, where the ethoxycarbonyl group serves as both an activating and protective group .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate. However, the synthesis of multi-13C-labelled methyl N-(1H-benzimidazol-2-yl)carbamates is reported, which includes NMR and mass spectral data that could be relevant for understanding the properties of structurally related carbamates . Additionally, the kinetics and mechanism of the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide are studied, providing insights into the reactivity of carbamate compounds .

Aplicaciones Científicas De Investigación

- Organic Chemistry

- Summary of the Application : This compound is used as a reagent in the generation of acyl and carbamoyl radicals . These radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process .

- Methods of Application : The compound is activated via a nucleophilic acyl substitution path using a commercially available nucleophilic organic catalyst . The chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors .

- Results or Outcomes : The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process . The overall concentrations of the radicals contribute to the efficiency of the overall catalytic process and facilitate the turnover of the catalyst .

- Organic Synthesis

- Summary of the Application : This compound is used as a protecting group in organic synthesis . Protecting groups are used to temporarily mask a functional group from unwanted reactions .

- Methods of Application : The compound can be added to the double bond of an unsaturated ether in the presence of an acid catalyst . This results in a protected compound that is a much weaker acid than the alkyne .

- Results or Outcomes : The displacement reaction can be carried out with the alkynide salt without difficulty . The protecting group can then be removed in dilute aqueous acid solution by an SN1 type of substitution .

- Protection of Alcohols

- Summary of the Application : This compound is used as a protecting group for alcohols in organic synthesis . Protecting groups are used to temporarily mask a functional group from unwanted reactions .

- Methods of Application : An alcohol readily adds to the double bond of an unsaturated ether in the presence of an acid catalyst . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

- Results or Outcomes : The protecting group can then be removed in dilute aqueous acid solution by an SN1 type of substitution . This method is widely used in sugar and nucleoside chemistry .

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)

![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)